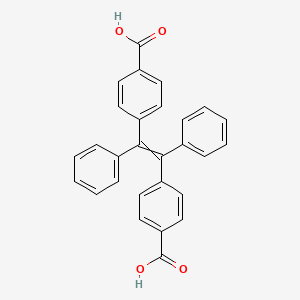

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

Description

Properties

IUPAC Name |

4-[2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTUYJXPONEHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid (H₂BCTPE)

The following technical guide details the properties, synthesis, and applications of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid , a critical ligand in the field of reticular chemistry and photonic materials.

CAS Registry Number: 1002339-79-8 Common Aliases: H₂BCTPE, TPE-2COOH, TPE-CA Chemical Formula: C₂₈H₂₀O₄ Molecular Weight: 420.46 g/mol

Executive Summary

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (H₂BCTPE) is a dicarboxylic acid derivative of tetraphenylethylene (TPE). Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), H₂BCTPE exhibits Aggregation-Induced Emission (AIE) . This property makes it a high-value ligand for constructing Luminescent Metal-Organic Frameworks (LMOFs). Its rigid, propeller-shaped geometry prevents π-π stacking in the solid state, preserving high quantum yields (>60%) within coordination networks. It is primarily utilized to synthesize porous sensors for nitro-aromatic explosives and antibiotics.

Chemical Identity & Physical Properties[1]

H₂BCTPE consists of a central ethene double bond substituted with two phenyl rings and two 4-carboxyphenyl rings. It typically exists as a mixture of cis (

| Property | Specification |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, THF; Insoluble in water, methanol, ethanol |

| Melting Point | >300°C (Decomposes) |

| pKa | ~4.2 (Carboxylic acid protons) |

| Absorption | 330–350 nm (in THF) |

| Emission | 470–490 nm (Cyan/Blue) |

| Quantum Yield ( | <1% (Solution); >60% (Solid/MOF state) |

Structural Isomerism

The synthesis of H₂BCTPE yields both E and Z isomers.

-

Trans (E): Phenyl groups are on opposite sides. Often selectively incorporated into crystalline MOFs due to symmetry requirements.

-

Cis (Z): Phenyl groups are on the same side.

Photophysics: The AIE Mechanism

The core value of H₂BCTPE lies in its AIE behavior, governed by the Restriction of Intramolecular Motion (RIM) mechanism.

-

In Solution: The phenyl rotors attached to the central alkene rotate freely, dissipating excited-state energy via non-radiative decay channels. The molecule is non-emissive.

-

In Aggregate/MOF: The rigid coordination to metal nodes (e.g., Zn²⁺, Zr⁴⁺) locks the phenyl rotors. This blocks the non-radiative path, forcing relaxation via radiative decay (fluorescence).

Figure 1: Mechanism of Aggregation-Induced Emission (AIE) in H₂BCTPE.

Synthesis Protocol

The synthesis of H₂BCTPE requires a multi-step approach to ensure the correct placement of carboxylic acid groups. The most robust route involves the McMurry coupling of 4-bromobenzophenone followed by cyanation and hydrolysis.

Step-by-Step Methodology

Phase 1: McMurry Coupling (Precursor Synthesis)

Objective: Synthesize 1,2-bis(4-bromophenyl)-1,2-diphenylethylene.

-

Reagents: 4-Bromobenzophenone (10 mmol), Zn powder (20 mmol), TiCl₄ (10 mmol), dry THF (50 mL).

-

Procedure:

-

Cool THF to 0°C under Argon. Slowly add TiCl₄ (exothermic).

-

Add Zn powder and reflux for 2 hours to generate low-valent Titanium.

-

Add 4-Bromobenzophenone dissolved in THF.

-

Reflux for 12–24 hours.

-

Quench with 10% K₂CO₃, extract with DCM, and dry over MgSO₄.

-

-

Purification: Silica gel column chromatography (Hexane/DCM) to isolate the white solid.

Phase 2: Cyanation (Rosenmund-von Braun)

Objective: Convert bromide groups to nitriles.

-

Reagents: Dibromo-TPE precursor (from Phase 1), CuCN (excess), dry DMF.

-

Procedure:

-

Dissolve precursor in DMF. Add CuCN.

-

Reflux at 150°C for 24 hours under inert atmosphere.

-

Pour into FeCl₃/HCl solution to decompose copper complexes.

-

Extract with DCM.[1]

-

-

Product: 1,2-bis(4-cyanophenyl)-1,2-diphenylethylene.

Phase 3: Hydrolysis (Final Ligand)

Objective: Convert nitriles to carboxylic acids (H₂BCTPE).

-

Reagents: Dicyano-TPE, KOH, Ethanol/Water (1:1).

-

Procedure:

-

Reflux the mixture for 12 hours until evolution of ammonia ceases.

-

Acidify with dilute HCl to pH < 2.[2]

-

Precipitate the crude acid.

-

-

Purification: Recrystallization from THF/Methanol or DMF/Ethanol.

Figure 2: Synthetic pathway from 4-bromobenzophenone to H₂BCTPE.

Applications in Metal-Organic Frameworks (MOFs)[1][4][5][6]

H₂BCTPE is a "privileged linker" for functional MOFs. Its primary application is in the fabrication of [Zn₄O(BCTPE)₃] , a luminescent MOF used for chemical sensing.

Case Study: [Zn₄O(BCTPE)₃] Fabrication

This MOF features a two-fold interpenetrated structure where the trans-H₂BCTPE ligands bridge Zn₄O clusters.[3]

Protocol:

-

Precursors: Zn(NO₃)₂·6H₂O (34 µmol) and H₂BCTPE (19 µmol).

-

Solvent: DMF (2 mL).

-

Conditions: Seal in a screw-capped vial. Heat at 100°C for 48 hours.

-

Activation: Wash crystals with DMF and Ethanol. Solvent exchange with acetone, followed by vacuum drying.

Sensing Performance:

-

Analyte: Nitro-aromatic explosives (e.g., TNT, Nitrobenzene) and antibiotics (Metronidazole).

-

Mechanism: Fluorescence Quenching. The electron-deficient analytes bind to the electron-rich TPE core, inducing Photoinduced Electron Transfer (PET) that quenches the blue emission.

-

Sensitivity: Detection limits in the ppb (parts per billion) range.

References

-

Gong, Y., et al. (2018). "A new luminescent metal–organic framework based on dicarboxyl-substituted tetraphenylethene for efficient detection of nitro-containing explosives and antibiotics." Journal of Materials Chemistry C. Link

-

Shustova, N. B., et al. (2011). "Turn-on fluorescence in metal-organic frameworks featuring aggregation-induced emission linkers." Journal of the American Chemical Society. Link

-

Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link

-

Hu, Z., et al. (2015). "AIE-active tetraphenylethene-based ligands for the construction of luminescent metal–organic frameworks." CrystEngComm. Link

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Fluorescent MOFs with 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid

Executive Summary

This application note details the synthesis of fluorescent Metal-Organic Frameworks (MOFs) utilizing 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (hereafter referred to as

Incorporating

-

Protocol A (Zr-MOF): Focuses on high chemical stability for harsh environments.

-

Protocol B (Zn-MOF): Focuses on high crystallinity and optical tunability for sensing applications.

Ligand Chemistry & AIE Mechanism

The ligand

Mechanism of Action[1][2][3]

-

Free State (Solution): The phenyl rings of the TPE core rotate freely, dissipating excited state energy non-radiatively via thermal relaxation. Result: Non-emissive.

-

Framework State (MOF): Coordination to metal nodes locks the ligand in a rigid conformation. The restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway. Result: Highly Emissive.

Graphviz Diagram: AIE Activation Pathway

Figure 1: Mechanism of Aggregation-Induced Emission (AIE) activation upon MOF formation.

Experimental Protocols

Materials Checklist

| Reagent | Role | Purity/Grade | CAS No. |

| Organic Linker | >98% | 1002339-79-8 | |

| Metal Source (Protocol A) | 99.9% (Anhydrous) | 10026-11-6 | |

| Metal Source (Protocol B) | 98% | 10196-18-6 | |

| Benzoic Acid | Modulator | 99% | 65-85-0 |

| DMF | Solvent | Anhydrous, 99.8% | 68-12-2 |

| Ethanol | Washing Solvent | Absolute | 64-17-5 |

Protocol A: Solvothermal Synthesis of Zr-TPE MOF (High Stability)

Target Structure: Analogue of DUT-51 or bent-linker UiO series.

Rationale: Zirconium (IV) clusters (

-

Precursor Dissolution:

-

In a 20 mL scintillation vial, dissolve

(25 mg, 0.11 mmol) and Benzoic Acid (250 mg, 2.0 mmol) in 5 mL of DMF . -

Sonicate for 10 minutes until clear.

-

-

Ligand Addition:

-

Add

(42 mg, 0.10 mmol) to the solution. -

Sonicate for another 10 minutes. Note: The ligand may not fully dissolve at room temperature; a suspension is acceptable.

-

-

Solvothermal Reaction:

-

Seal the vial tightly with a Teflon-lined cap.

-

Place in a pre-heated oven at 120°C for 48 hours .

-

-

Cooling & Isolation:

-

Cool naturally to room temperature.

-

Collect the pale yellow precipitate by centrifugation (6000 rpm, 10 min).

-

-

Washing (Critical):

-

Wash with fresh DMF (

mL) to remove unreacted ligand. -

Wash with ethanol (

mL) over 2 days (soak and exchange) to remove DMF from the pores.

-

Protocol B: Synthesis of Zn-TPE MOF (High Fluorescence)

Target Structure: 2D Sheets or Pillared 3D Framework.

Rationale: Zinc (II) paddlewheel nodes form readily with dicarboxylates. This protocol yields highly crystalline materials suitable for fluorescence sensing.

-

Preparation:

-

Prepare a solution of

(30 mg, 0.10 mmol) in 2 mL DMF/Ethanol (1:1 v/v) . -

Prepare a solution of

(42 mg, 0.10 mmol) in 2 mL DMF .

-

-

Mixing:

-

Combine the two solutions in a 10 mL glass culture tube.

-

Optional: Add 4,4'-bipyridine (15 mg) if a 3D pillared structure is desired (enhances porosity).

-

-

Crystallization:

-

Seal the tube and heat at 85°C for 72 hours .

-

Colorless to light yellow block crystals will form on the walls.

-

-

Harvesting:

-

Decant the mother liquor.

-

Wash crystals with DMF and then Ethanol.

-

Post-Synthetic Processing & Activation

Direct drying of MOFs from high-boiling solvents (DMF) often leads to pore collapse. Solvent exchange is mandatory.

Workflow Diagram: Synthesis & Activation

Figure 2: Step-by-step workflow from precursors to activated MOF.

Activation Steps:

-

Solvent Exchange: Soak the washed MOF in absolute ethanol for 3 days, refreshing the solvent every 12 hours.

-

Drying:

-

Standard: Vacuum dry at 60°C for 12 hours.

-

Advanced: Supercritical

drying (recommended for high surface area Zr-MOFs).

-

Characterization & Validation

| Technique | Purpose | Expected Result |

| PXRD | Structural Integrity | Sharp peaks indicating crystallinity. Compare with simulated pattern if single crystal data exists. |

| TGA | Thermal Stability | Weight loss < 5% up to 300°C (after solvent loss). |

| PL Spectroscopy | Fluorescence | Excitation: ~365 nm. Emission: ~450-500 nm (Blue-Green). Intensity should be >50x higher than free ligand in solution. |

| BET Surface Area | Porosity | Type I isotherm (microporous). |

Troubleshooting Guide:

-

Low Fluorescence: Ligand rotation is not restricted. Check for structural collapse (PXRD) or presence of solvent allowing rotation.

-

Amorphous Product: Reaction too fast. Increase Modulator (Benzoic Acid) concentration or lower temperature.

-

No Precipitate: Concentration too low. Evaporate some solvent or increase precursor concentration.

References

-

Ligand Properties & AIE

-

Zr-MOF Synthesis Strategy (Bent Linkers)

-

Bon, V., et al. (2012).[3] "Zr(IV) and Hf(IV) based metal–organic frameworks with reo-topology." Chemical Communications. (Describes synthesis with bent dicarboxylates similar to TPE-2COOH).

-

-

Zn-MOF Fluorescence Applications

- Zhang, J., et al. (2018). "Synthesis of Zn-based metal–organic frameworks in ionic liquid microemulsions." RSC Advances.

- Gong, Y., et al. (2014). "Luminescent Metal–Organic Frameworks." Chemical Reviews.

Sources

Application Note: Post-Synthetic Modification of Zirconium MOFs with TPE-Dicarboxylic Acid Ligands for AIE-Active Sensing Platforms

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals. Core Objective: To provide a robust, self-validating methodology for engineering Aggregation-Induced Emission (AIE) into highly stable Zirconium-based Metal-Organic Frameworks (Zr-MOFs) via Post-Synthetic Ligand Exchange (PSLE).

Mechanistic Rationale: Why Post-Synthetic Ligand Exchange?

Zirconium-based MOFs, such as UiO-66, are highly prized in drug delivery and biosensing due to their exceptional chemical stability in aqueous and biological media. To functionalize these frameworks for optical sensing (e.g., detecting active pharmaceutical ingredients or cellular biomarkers), researchers frequently incorporate tetraphenylethylene (TPE) derivatives. TPE is a quintessential Aggregation-Induced Emission fluorophore (AIEgen); it is non-emissive in dilute solutions due to the non-radiative dissipation of energy via the free rotation of its phenyl rings (Aggregation-Caused Quenching). However, when sterically locked, it exhibits intense fluorescence.

The Thermodynamic Challenge: De novo solvothermal synthesis of Zr-MOFs using bulky TPE-dicarboxylic acid ligands—such as 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzoic acid (H₂TPE-BDC)—is notoriously difficult. The rotational freedom of the TPE core during crystallization often leads to amorphous coordination polymers, severe framework interpenetration, or topological failure 1.

The PSLE Solution: To bypass these thermodynamic traps, we utilize Post-Synthetic Ligand Exchange (PSLE). By first synthesizing a robust parent framework (UiO-66) using a smaller, labile linker (1,4-benzenedicarboxylic acid, H₂BDC), we establish the desired topology. Subsequently, the MOF is suspended in a concentrated solution of H₂TPE-BDC. Driven by a concentration gradient and elevated temperatures, the native BDC linkers are dynamically replaced by the TPE-dicarboxylic acid ligands. Once grafted into the rigid Zr₆ SBU backbone, the TPE rotor is sterically locked (Restriction of Intramolecular Motion, RIM), yielding a highly luminescent, AIE-active MOF 2.

Fig 1: Mechanistic pathway of Solvent-Assisted Ligand Exchange (SALE) in Zr-MOFs.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. The inclusion of defect engineering during parent synthesis and rigorous Soxhlet extraction post-exchange ensures that the observed photophysical properties are intrinsic to the framework, not artifacts of trapped free ligands 3.

Protocol A: Defect-Controlled Synthesis of Parent UiO-66

Causality: Zr-MOFs are prone to missing-linker defects. While a small number of defects facilitate ligand diffusion during PSLE, excessive defects lead to framework collapse when subjected to the thermal stress of the exchange reaction 4. We use acetic acid as a modulator to control the crystallization rate and defect density.

-

Reagent Mixing: Dissolve ZrCl₄ (120 mg, 0.51 mmol) and H₂BDC (85 mg, 0.51 mmol) in 15 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.

-

Modulation: Add 1.0 mL of glacial acetic acid. Sonicate for 10 minutes until optically clear.

-

Crystallization: Seal the vial and heat at 120 °C in an isothermal oven for 24 hours.

-

Isolation: Centrifuge the resulting white precipitate (7,000 rpm, 10 min). Wash sequentially with DMF (3 × 10 mL) and Methanol (3 × 10 mL) to remove unreacted precursors.

-

Activation: Dry the powder under dynamic vacuum at 90 °C for 12 hours.

Protocol B: Post-Synthetic Ligand Exchange with H₂TPE-BDC

Causality: The exchange is kinetically slow due to the strong Zr-carboxylate bonds. A high concentration gradient (3:1 molar excess of incoming ligand) and elevated temperature (85 °C) are required to drive the equilibrium forward without degrading the framework.

-

Dispersion: Disperse 50 mg of activated UiO-66 in 10 mL of DMF.

-

Ligand Addition: Add 150 mg of H₂TPE-BDC (approx. 3-fold molar excess relative to the native BDC linkers).

-

Incubation: Seal the vessel and incubate at 85 °C for 48 hours under gentle orbital shaking (150 rpm). Note: Agitation is critical to prevent nanoparticle sedimentation and ensure uniform ligand diffusion.

-

Primary Isolation: Centrifuge the suspension to isolate the modified MOF (UiO-66-TPE). Discard the bright yellow supernatant.

Protocol C: Rigorous Purification and Validation

Causality: Unreacted H₂TPE-BDC trapped within the MOF pores will aggregate and emit strong fluorescence, leading to false-positive AIE signals. Standard solvent washing is insufficient to clear these hydrophobic pores.

-

Soxhlet Extraction: Transfer the UiO-66-TPE powder to a cellulose thimble. Perform Soxhlet extraction using Methanol for 24 hours.

-

Digestion for NMR: To validate the covalent incorporation of TPE, digest 5 mg of the purified UiO-66-TPE in 0.5 mL of DMSO-d₆ containing 10 μL of 40% HF (aq). Causality: HF selectively cleaves the robust Zr-O bonds, releasing the linkers as free acids for ¹H NMR analysis.

-

Quantification: Integrate the singlet of the native BDC protons (~8.0 ppm) against the multiplets of the TPE-BDC protons (7.0–7.5 ppm) to calculate the exact percentage of ligand exchange.

Fig 2: Step-by-step experimental workflow for TPE-MOF preparation and validation.

Quantitative Data & Optimization

The degree of ligand exchange dictates the photophysical response. Optimal conditions balance maximum TPE incorporation against framework stability. Exceeding 100 °C during PSLE often results in partial phase collapse.

Table 1: Optimization of PSLE Conditions in UiO-66

| Entry | Temperature (°C) | Time (h) | Molar Excess (TPE:BDC) | Ligand Exchange (%)* | Framework Integrity (PXRD) |

| 1 | 25 | 48 | 1:1 | < 5% | Intact |

| 2 | 65 | 48 | 3:1 | 22% | Intact |

| 3 | 85 | 48 | 3:1 | 45% | Intact (Optimal) |

| 4 | 120 | 24 | 5:1 | 68% | Partial Phase Collapse |

*Determined via ¹H NMR integration of HF-digested samples.

Table 2: Photophysical Properties of Ligands and Frameworks

| Material | State | Excitation (nm) | Emission Max (nm) | Absolute Quantum Yield (Φ, %) |

| H₂TPE-BDC | Dilute Solution (DMF) | 365 | N/A (Quenched) | < 0.1 |

| H₂TPE-BDC | Solid Powder | 365 | 475 | 18.5 |

| UiO-66 (Parent) | Solid Suspension | 330 | N/A | < 0.1 |

| UiO-66-TPE (45% Exchanged) | Solid Suspension | 365 | 482 | 42.3 |

Notice the significant leap in Quantum Yield (Φ) for the exchanged MOF compared to the solid H₂TPE-BDC powder. This proves that the rigid MOF backbone suppresses non-radiative decay much more effectively than standard solid-state packing.

Applications in Drug Development

For drug development professionals, UiO-66-TPE serves as a highly sensitive, turn-on/turn-off fluorescent sensor. Because the TPE nodes are exposed within the porous channels of the MOF, the diffusion of active pharmaceutical ingredients (APIs), volatile organic compounds, or specific metal ions into the pores alters the local electron density or sterically interacts with the TPE rotor. This interaction predictably shifts the emission maximum or quenches the fluorescence, allowing for real-time, label-free monitoring of drug loading, release kinetics, or the detection of trace impurities during pharmaceutical manufacturing.

References

-

Hurlock, M. THE DESIGN, SYNTHESIS, AND PROPERTIES OF TETRAPHENYLETHENE-BASED COORDINATION POLYMERS. Washington State University.1

-

Taddei, M., Wakeham, R. J., Koutsianos, A., et al. Post-synthetic ligand exchange in zirconium-based metal-organic frameworks: beware of the defects! ResearchGate. 4

-

OAE Publishing Inc. Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. 2

-

Chemical Reviews - ACS Publications. Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems. 3

Sources

Preparation of Supramolecular Coordination Complexes Using TPE Ligands: An Application Note

Introduction and Mechanistic Principles

The integration of Aggregation-Induced Emission (AIE) luminogens with coordination-driven self-assembly (CDSA) has revolutionized the development of advanced luminescent materials. Tetraphenylethylene (TPE) is a quintessential AIEgen; in dilute solutions, the active intramolecular rotation of its phenyl rings dissipates excited-state energy via non-radiative decay pathways, rendering the molecule non-emissive.

By utilizing the directional bonding approach pioneered by Stang and co-workers [1], TPE derivatives functionalized with pyridyl donors can be assembled with cis-blocked heavy metal acceptors (e.g., Pt(II) or Pd(II)) to form discrete Supramolecular Coordination Complexes (SCCs) .

The Causality of Coordination-Enhanced Emission: The coordination of TPE ligands to rigid metal nodes physically restricts the torsional motion of the phenyl rings—a phenomenon known as the Restriction of Intramolecular Motion (RIM). This structural locking yields a dual photophysical advantage:

-

Coordination-Enhanced Luminescence: The resulting metallacycles or metallacages exhibit significantly enhanced fluorescence even in dilute solutions compared to the free ligands [2].

-

Amplified AIE in Aggregates: Upon the introduction of a poor solvent, the SCCs aggregate into nanoparticles, completely arresting any residual intramolecular motion and resulting in massive quantum yield amplification, making them ideal for theranostic applications and bioimaging [3].

Experimental Workflow

The following diagram illustrates the logical progression from precursor synthesis to photophysical validation.

Figure 1: Workflow for the preparation and validation of TPE-based SCCs.

Step-by-Step Methodologies

Protocol 1: Preparation of the Electrophilic Metal Acceptor

Objective: Synthesize the highly reactive cis-Pt(PEt

Causality: The precursor cis-Pt(PEt

-

Dissolution: Dissolve cis-Pt(PEt

) -

Activation: Add AgOTf (2.05 equiv) to the solution. The slight excess ensures complete chloride abstraction.

-

Reaction: Stir the mixture at room temperature for 12 hours. Critical Step: Cover the flask with aluminum foil. AgOTf and the resulting intermediates are highly light-sensitive; dark conditions prevent photodecomposition and the formation of colloidal platinum.

-

Filtration: Filter the suspension through a tightly packed pad of Celite to remove the insoluble AgCl precipitate.

-

Recovery: Evaporate the filtrate under reduced pressure to yield cis-Pt(PEt

)

Protocol 2: Coordination-Driven Self-Assembly of the TPE Metallacycle

Objective: Assemble a discrete 2D metallacycle using a di-pyridyl TPE ligand and the Pt(II) acceptor.

Causality: Thermodynamic self-assembly requires dynamic error-checking. The use of a mixed solvent system balances the solubility of the hydrophobic TPE core and the highly ionic Pt(II) corners, preventing kinetic trapping and ensuring the formation of the thermodynamically favored discrete macrocycle rather than irregular coordination polymers [4].

-

Preparation: Dissolve the di-pyridyl TPE ligand (1.0 equiv) in 5 mL of CH

Cl -

Mixing: Combine the two solutions dropwise to form a 1:1 (v/v) CH

Cl -

Assembly: Stir the reaction mixture at 50 °C for 12 hours. Gentle heating provides the activation energy necessary for the reversible breaking and reforming of Pt-N bonds, allowing the system to thermodynamically settle into the discrete metallacycle geometry.

-

Isolation: Concentrate the solution to approximately 2 mL. Add excess diethyl ether (15 mL) to precipitate the metallacycle. Centrifuge (8000 rpm, 5 min), decant the supernatant, and dry the solid under vacuum.

Protocol 3: Self-Validation and Quality Control

Objective: Confirm the structural integrity of the SCC without immediately relying on X-ray crystallography.

Causality: The coordination of the pyridyl nitrogen to the Pt(II) center alters the electron density around the adjacent phosphorus atoms on the triethylphosphine ligands. This provides a self-validating spectroscopic signature.

-

P NMR Spectroscopy: Dissolve the product in CD

-

ESI-TOF-MS: Perform electrospray ionization time-of-flight mass spectrometry. Look for the characteristic multiply charged isotopic envelopes (e.g.,

,

Photophysical Characterization Data

The photophysical transition of the TPE ligand upon coordination and subsequent aggregation is the hallmark of these SCCs. The table below summarizes typical quantitative data observed during these transitions.

| Photophysical State | Solvent System | Quantum Yield ( | Emission Max ( | Mechanistic Driver |

| Free TPE Ligand | Dilute CH | < 1.0% | N/A (Weak) | Active intramolecular rotation (Non-radiative decay) |

| Discrete SCC (Metallacycle) | Dilute CH | 5.0% – 10.0% | ~ 450 nm | Partial RIM via metal coordination (Coordination-Enhanced Emission) |

| Aggregated SCC | 90% Hexane / 10% CH | > 60.0% | ~ 470 nm | Complete RIM via supramolecular aggregation (AIE effect) |

Note: To perform the AIE assay, prepare a 10 µM stock solution of the SCC in CH

Applications in Drug Development and Theranostics

Because these SCCs utilize heavy metals (Pt, Pd) known for their cytotoxic properties (akin to cisplatin), they are highly relevant to oncology and drug development professionals. The integration of the TPE luminogen transforms these chemotherapeutic agents into theranostic platforms [3]. The inherent AIE fluorescence allows for real-time intracellular visualization and tracking of the metallacycle's distribution using confocal microscopy, while the heavy metal corners induce apoptosis in cancer cell lines via DNA damage and membrane disruption.

References

-

A Suite of Tetraphenylethylene-Based Discrete Organoplatinum(II) Metallacycles: Controllable Structure and Stoichiometry, Aggregation-Induced Emission, and Nitroaromatics Sensing Journal of the American Chemical Society (2015) URL:[Link]

-

Coordination-Enhanced Luminescence on Tetra-Phenylethylene-Based Supramolecular Assemblies Molecules (2018) URL:[Link]

-

Supramolecular coordination complexes as diagnostic and therapeutic agents Current Opinion in Chemical Biology (2021) URL:[Link]

-

AIE-active Metal-organic Coordination Complexes Based on Tetraphenylethylene Unit and Their Applications Chinese Journal of Polymer Science (2019) URL:[Link]

Advanced Protocol: Synthesis of TPE-Based Covalent Organic Frameworks (COFs) for Photocatalysis

Executive Summary & Scientific Rationale

This application note details the synthesis and deployment of Tetraphenylethylene (TPE)-based Covalent Organic Frameworks (COFs). TPE-based COFs represent a paradigm shift in heterogeneous photocatalysis by leveraging the Aggregation-Induced Emission (AIE) active core within a rigid, porous lattice.

Why TPE-COFs?

-

Restricted Intramolecular Rotation (RIR): In solution, TPE dissipates excited state energy via non-radiative rotation of its phenyl rings. When locked into a COF lattice, this rotation is suppressed, channeling excitons toward charge separation rather than thermal decay.

-

Tunable Topology: The

symmetry of TPE-4CHO (4-connected node) combined with linear diamines (2-connected linkers) creates predictable kgm or sql topologies with large 1D channels, facilitating substrate diffusion. -

Broadband Absorption: The extended

-conjugation through imine linkages (

Material Design & Topology

The standard protocol below describes the synthesis of TPE-Ph-COF , formed by the condensation of 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (TPE-4CHO) and p-phenylenediamine (PDA) .

Reaction Scheme

Topology Visualization (DOT Diagram)

Figure 1: Topological assembly of TPE-COFs. The 4-connected TPE node reacts with linear linkers to form 2D sheets that stack to create 1D porous channels.

Protocol: Solvothermal Synthesis

Objective: Isolate highly crystalline TPE-Ph-COF powder. Safety: Work in a fume hood. o-Dichlorobenzene is toxic and an irritant.

Reagents

-

Monomer A: TPE-4CHO (0.05 mmol, ~28 mg)

-

Monomer B: p-Phenylenediamine (0.10 mmol, ~11 mg)

-

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH) (1:1 v/v)

-

Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Methodology

-

Charging: In a Pyrex tube (10 mL capacity, 8 mm ID), weigh Monomer A and Monomer B.

-

Note: Stoichiometry is critical. Maintain a strict 1:2 molar ratio (CHO:NH2 = 1:1 functional group ratio).

-

-

Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH.

-

Why this mix? o-DCB dissolves the hydrophobic TPE; n-BuOH aids in solubilizing the amine and the catalyst, and modulates the reversibility of the imine bond formation.

-

-

Catalysis: Add 0.1 mL of 6 M aqueous acetic acid.

-

Degassing (The "Make or Break" Step):

-

Connect the tube to a Schlenk line.

-

Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid N2.

-

Pump to vacuum (< 50 mTorr) for 5 mins.

-

Thaw in warm water.

-

-

Reasoning: Oxygen promotes irreversible oxidation of amines and quenches the reversibility required for defect correction (crystallization).

-

-

Sealing: Flame-seal the tube under vacuum.

-

Reaction: Place in a programmable oven.

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours (3 days).

-

Cool to room temperature naturally.

-

-

Workup:

-

Open tube; filter the yellow precipitate.

-

Soxhlet Extraction: Wash with Tetrahydrofuran (THF) for 24 hours to remove unreacted monomers and oligomers.

-

Activation: Dry under vacuum at 80°C for 12 hours.

-

Characterization Checklist

Before photocatalysis, validate the material quality.

| Technique | Target Result | Significance |

| PXRD | Sharp peaks at low | Confirms long-range ordered crystalline structure. |

| FT-IR | Disappearance of C=O (~1690 cm⁻¹) & N-H (~3300 cm⁻¹); Appearance of C=N (~1620 cm⁻¹) | Confirms complete condensation (Schiff base formation). |

| N2 Sorption (77 K) | Type IV isotherm; BET Surface Area > 800 m²/g | Confirms porosity essential for mass transport. |

| UV-Vis DRS | Absorption edge ~500–600 nm | Determines optical bandgap ( |

Protocol: Photocatalytic Hydrogen Evolution

Objective: Measure the Hydrogen Evolution Rate (HER) under visible light.

Experimental Setup

-

Reactor: Top-irradiation Pyrex vessel with a water jacket (maintained at 25°C).

-

Light Source: 300 W Xenon lamp with a

nm cut-off filter (to ensure visible light activity). -

Sacrificial Reagent: Triethanolamine (TEOA) or Ascorbic Acid.

-

Co-catalyst: Platinum (Pt), loaded via in-situ photodeposition.

Workflow

-

Dispersion: Disperse 5 mg of activated TPE-Ph-COF powder in 50 mL of water/TEOA mixture (9:1 v/v).

-

Tip: Sonicate for 20 minutes to ensure exfoliation/dispersion.

-

-

Co-catalyst Loading: Add calculated amount of H₂PtCl₆ solution (target 3 wt% Pt loading).

-

Degassing: Seal the reactor and purge with Argon for 30 minutes to remove dissolved O₂ (which competes with H⁺ reduction).

-

Irradiation: Turn on the Xenon lamp.

-

Photodeposition: The initial 30 minutes of irradiation reduces Pt(IV) to metallic Pt nanoparticles on the COF surface.

-

-

Quantification: Analyze the headspace gas every 1 hour using Gas Chromatography (GC) equipped with a Thermal Conductivity Detector (TCD).

-

Carrier Gas: Argon.

-

Column: 5Å Molecular Sieve.

-

Mechanism of Action (DOT Diagram)

Figure 2: Charge transfer mechanism. TPE-COF absorbs light, generating electrons that migrate to Pt sites for proton reduction, while holes are quenched by TEOA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Amorphous Product | Reaction too fast; irreversible precipitation. | Reduce temperature to 100°C; Increase acid concentration slightly (promotes reversibility) or switch to weaker acid (acetic vs. benzoic). |

| Low Surface Area | Pore collapse or oligomer blockage. | Ensure rigorous Soxhlet extraction; Try Supercritical CO2 drying (SCD) instead of vacuum drying. |

| Low H2 Activity | Poor charge separation or Pt aggregation. | Verify Pt loading (TEM); Check TEOA concentration; Ensure TPE-COF is fully dispersed (not clumped) in the reactor. |

| Yellow to Brown Shift | Oxidation of amine linkers. | Check degassing efficiency (Freeze-Pump-Thaw leaks). |

References

-

Dalapati, S., et al. (2016).[5] "Tunable Electronic Structure and Photoactivity in TPE-Based Covalent Organic Frameworks." Journal of the American Chemical Society.

-

Stegbauer, L., et al. (2014). "A hydrazone-based covalent organic framework for photocatalytic hydrogen production." Chemical Science.

-

Gangu, K. K., et al. (2020). "TPE-based covalent organic frameworks for photocatalytic applications." Coordination Chemistry Reviews.

-

Lohse, M. S., & Bein, T. (2018). "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2014057504A1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]

- 4. Design and synthesis of broadband absorption covalent organic framework for efficient artificial photocatalytic amine coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drpress.org [drpress.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid in DMF

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for a common challenge encountered in the lab: the dissolution of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid in Dimethylformamide (DMF). Our goal is to equip you with the scientific understanding and validated protocols necessary to overcome this solubility hurdle efficiently.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid in DMF at room temperature. The process is slow and incomplete. Is this expected?

A1: Yes, this is a frequently reported issue and is entirely expected based on the molecule's structure. The difficulty arises from two primary sources of strong intermolecular forces that must be overcome:

-

Hydrogen Bonding: The two carboxylic acid groups (-COOH) on the molecule are potent sites for hydrogen bonding, allowing the molecules to form highly stable, dimer-like structures in the solid state.[1][2]

-

π-π Stacking: The molecule contains four phenyl rings. These large, flat aromatic systems interact strongly with each other through π-π stacking, further stabilizing the crystal lattice.

These combined forces result in high lattice energy, which is the energy required to break apart the solid crystal. The energy released from the interaction of a single molecule with DMF is often insufficient to overcome this lattice energy at room temperature, leading to poor solubility. While the compound is noted to be soluble in DMF, achieving a desired concentration often requires intervention.[3]

Q2: What is the most direct method to try and improve the solubility?

A2: The application of gentle heat is the most straightforward and effective initial step. Increasing the thermal energy of the system can dramatically enhance solubility.

Scientific Rationale: The dissolution of most solids is an endothermic process, meaning it requires an input of energy. By heating the mixture, you provide the necessary thermal energy to break the strong intermolecular hydrogen bonds and π-π stacking interactions within the crystal lattice.[4] This allows the polar aprotic DMF molecules to effectively solvate the individual acid molecules.

Step-by-Step Protocol: Enhanced Thermal Dissolution

-

Setup: In a suitable flask, combine the weighed 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid and the required volume of DMF. Add a magnetic stir bar.

-

Heating and Agitation: Place the flask on a hotplate stirrer. Begin stirring and gently heat the solution to a temperature between 50°C and 80°C.

-

Monitoring: Continue heating and stirring while visually monitoring the dissolution. The solid should gradually disappear.

-

Caution: DMF has a high boiling point (153°C), but it's best to avoid excessively high temperatures to prevent potential decomposition of your compound.[5] Always perform this in a well-ventilated fume hood.

-

Cooling: Once the solid is fully dissolved, the solution can often be carefully cooled to room temperature. Be aware that if the solution is supersaturated, the compound may precipitate out upon cooling.

Advanced Troubleshooting Guide

If heating alone is insufficient, or if your application requires a stable room-temperature solution at a higher concentration, the following advanced methods should be employed.

Problem: The compound will not fully dissolve even with heat, or it precipitates upon cooling.

This situation requires more advanced intervention to disrupt the solute-solute interactions or modify the solvent environment.

Solution 1: Sonication-Assisted Dissolution

The use of ultrasonic energy is a powerful mechanical method to accelerate dissolution.

Mechanism of Action: Sonication subjects the solvent to high-frequency sound waves, creating and collapsing microscopic vacuum bubbles. This phenomenon, known as cavitation, generates intense, localized shockwaves and micro-jets.[6] These mechanical forces physically break apart solute agglomerates, increasing the effective surface area of the solid that is exposed to the solvent and dramatically speeding up the dissolution process.[7][8]

Experimental Workflow: Sonication

Caption: Workflow for using sonication to enhance solubility.

Protocol:

-

Prepare the mixture of the compound and DMF in a flask.

-

Place the flask into a bath sonicator, ensuring the water level in the bath is parallel to the solvent level in the flask.

-

Activate the sonicator. It is highly effective to run the sonication in cycles (e.g., 30 minutes on, 30 minutes off) to prevent excessive heating of the sample.[9]

-

After each cycle, visually inspect the solution for clarity. Repeat until fully dissolved.

Solution 2: Modifying the Solvent System with a Co-Solvent

Adding a small amount of a secondary solvent, or co-solvent, can fundamentally alter the properties of the primary solvent, leading to a significant increase in solubility.[10][11]

Rationale: The choice of co-solvent is critical. For a dicarboxylic acid, a basic co-solvent can deprotonate the acidic protons, forming a highly polar and much more soluble carboxylate salt.

Recommended Co-solvents for Solubility Enhancement

| Co-Solvent | Class | Recommended % (v/v) | Mechanism of Action |

| Triethylamine (TEA) | Organic Base | 1-5% | TEA is a base that will react with the carboxylic acid groups to form an in situ triethylammonium carboxylate salt. This ionic salt is significantly more soluble in the polar DMF solvent. |

| N,N-Diisopropylethylamine (DIPEA) | Sterically Hindered Organic Base | 1-5% | Functions similarly to TEA by deprotonating the acid. Its bulkier nature can be useful if the compound is sensitive to other side reactions. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic Solvent | 10-20% | NMP is another powerful polar aprotic solvent. While it does not deprotonate the acid, it can disrupt crystal packing and offer different solvation energetics compared to DMF alone, sometimes improving solubility through synergistic effects.[12] |

Logical Decision Flow for Troubleshooting

Caption: Decision-making flowchart for dissolving the target compound.

Q3: Could the quality or age of my DMF be a factor?

A3: Absolutely. The purity of DMF is critical for its performance as a solvent.

Explanation: DMF is hygroscopic and can absorb significant amounts of water from the atmosphere. The presence of water can alter the polarity of the solvent and, in some cases, decrease the solubility of organic compounds.[13][14] Furthermore, over time, DMF can degrade, especially in the presence of light or impurities, into dimethylamine and formic acid.[15][16][17] These basic and acidic impurities can interfere with your experiment and unpredictably alter the solubility of your pH-sensitive compound. Degraded DMF often has a noticeable "fishy" smell due to the presence of dimethylamine.

Solvent Quality Best Practices:

-

Use Anhydrous Grade: For best results, use a new, sealed bottle of anhydrous DMF.

-

Proper Storage: Store DMF in a tightly sealed container, preferably under an inert gas like nitrogen or argon, to prevent moisture absorption.

-

Check for Impurities: If your DMF has a strong amine odor, it has likely started to degrade. This can be purified by sparging with an inert gas or sonicating under reduced pressure to remove dimethylamine.

By systematically applying these principles and protocols, from simple heating to the use of co-solvents, you can reliably and reproducibly prepare solutions of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid for your research needs.

References

-

PubChem. (n.d.). 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). N,N-DIMETHYLFORMAMIDE. INCHEM. Retrieved from [Link]

-

King, C. J., & Ricker, N. L. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Patel, V. R., et al. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology.

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

-

Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

-

OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

-

Brainly.in. (2022, January 30). Explain Solubility of carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4,4'-(1,2-Diphenyl-1,2-ethenediyl)bis[benzoic acid]. Retrieved from [Link]

-

The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple experimental setup of sonication assisted synthesis of nanoparticles of poorly water soluble active pharmaceutical ingredients. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

ResearchGate. (2017, September 7). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. Retrieved from [Link]

-

Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

-

Reddit. (2022, July 13). DMF Work-up and Solubility Issues. r/Chempros. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

-

ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Retrieved from [Link]

-

Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 6. youtube.com [youtube.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. ijmsdr.org [ijmsdr.org]

- 9. Protocols | Sonication of PFFs | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cosolvent - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 15. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 16. kianresin.com [kianresin.com]

- 17. hongrunplastics.com [hongrunplastics.com]

Thermal stability issues of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid at high temperatures

[1][2]

Reference Code: TPE-DC-THERM-01 Applicable Compounds: TPE-dicarboxylic acid, TPE-CA, H₂TPE-DC CAS: 1002339-79-8 (and related isomers) Role: Senior Application Scientist[1]

Diagnostic Hub: Identify Your Thermal Failure Mode

Before proceeding to protocols, identify the specific nature of your thermal issue. This molecule—a Tetraphenylethylene (TPE) derivative—exhibits distinct behaviors depending on whether it is a free ligand, coordinated in a Metal-Organic Framework (MOF), or acting as an Aggregation-Induced Emission (AIE) luminogen.[1]

Quick Triage Table

| Symptom | Context | Probable Cause | Immediate Action |

| Loss of Fluorescence | Heating solid powder or film | Activation of Intramolecular Motion (RIM) | Cool to RT; if irreversible, check for oxidation.[1] |

| Weight Loss < 200°C | TGA of MOF/Crystal | Trapped Solvent (DMF/Ethanol) | Perform solvent exchange (activation) before TGA.[1] |

| Weight Loss > 300°C | TGA of Free Ligand | Decarboxylation | This is the material's intrinsic limit. |

| No Crystal Growth | Solvothermal Synthesis (>140°C) | Ligand decomposition / Amide formation | Lower synthesis T; Switch solvent to DEF or add acid modulator.[1] |

| Peak Broadening (XRD) | Post-synthesis heating | Phase transition / Isomerization | Check DSC for |

Technical Deep Dive: Mechanisms of Thermal Instability

A. The "DMF Trap" in Solvothermal Synthesis

Issue: Researchers often synthesize TPE-based MOFs (e.g., Zr-MOFs) in N,N-Dimethylformamide (DMF) at 120–160°C. Mechanism: At temperatures >130°C, DMF slowly decomposes into dimethylamine and carbon monoxide.[1]

-

Cation Inclusion: Dimethylammonium cations (

) can occupy MOF pores, blocking them.[1] -

Ligand Capping: The amine can react with the carboxylic acid groups of your TPE ligand, forming an amide. This "caps" the ligand, preventing it from bridging metal nodes, resulting in amorphous powder instead of crystals.

B. Decarboxylation & Oxidation

Issue: High-temperature activation or TGA analysis. Mechanism:

-

Oxidation: The central alkene (

) bond is susceptible to oxidation at high temperatures in air, cleaving the stilbene core into benzophenone derivatives. -

Decarboxylation: The benzoic acid moieties typically undergo decarboxylation (loss of

) starting around 320°C–350°C (coordination to metals in MOFs can boost this to ~400°C).[1]

C. Cis-Trans ( ) Isomerization

Issue: Changes in pore size or fluorescence intensity.[1]

Mechanism: The TPE core is a "molecular propeller."[1] While the phenyl rings provide steric hindrance, high thermal energy can overcome the rotational barrier of the central double bond, shifting the

Visual Troubleshooting Workflows

Diagram 1: Solvothermal Synthesis Troubleshooting

Use this flow to diagnose why your high-temperature synthesis failed.

Caption: Decision tree for diagnosing solvothermal synthesis failures related to thermal decomposition of solvents or ligands.

Diagram 2: TGA Data Interpretation

Distinguish between solvent loss and ligand degradation.[1]

Caption: Interpreting Thermogravimetric Analysis (TGA) curves for TPE-based materials.

Validated Protocols

Protocol A: Solvent Exchange for Accurate Thermal Analysis

Do not run TGA on TPE-MOFs directly from DMF mother liquor.[1] The high boiling point of DMF (153°C) overlaps with early thermal events.

-

Harvest: Centrifuge/filter the crystals from the synthesis solvent (DMF).

-

Wash: Resuspend in fresh DMF to remove unreacted ligand.[1] Repeat 3x.

-

Exchange: Resuspend crystals in a low-boiling solvent (e.g., Acetone, DCM, or Ethanol) for 24 hours.

-

Refresh: Replace the solvent every 6–8 hours to ensure complete diffusion of DMF out of the pores.

-

Activate: Heat under vacuum at a mild temperature (60–80°C) for 12 hours.

-

Run TGA: Now, any weight loss >250°C is confirmed ligand degradation, not solvent release.[1]

Protocol B: Reversible Thermal Quenching (AIE Check)

Use this to determine if thermal loss of fluorescence is structural damage or just kinetic motion.[1]

-

Baseline: Measure Photoluminescence (PL) spectrum at 25°C.

-

Heat: Ramp temperature to 100°C. Monitor PL intensity (it should drop significantly due to RIM activation).

-

Cool: Return to 25°C.

-

Scenario A (Recovery): PL intensity returns to >95%.[1] The material is thermally stable; the drop was due to non-radiative decay channels opening at high T.

-

Scenario B (Hysteresis): PL intensity remains low.[1] The material has likely undergone oxidative degradation or irreversible phase transition .[1]

-

Frequently Asked Questions (FAQ)

Q: Can I use this ligand for MOF synthesis above 180°C? A: Not recommended. While the ligand itself might survive briefly, the carboxylic acid groups become highly reactive. In the presence of metal clusters, you risk rapid, uncontrolled nucleation (producing amorphous gel) or decarboxylation. Keep solvothermal synthesis between 80°C and 140°C.[1]

Q: My TGA shows a 15% weight loss at 200°C. Is the ligand decomposing? A: Likely not. If you synthesized in DMF, this is the classic signature of DMF trapped in the crystal lattice. DMF interacts strongly with Lewis acidic metal nodes and requires high vacuum and heat to remove.[1] Follow Protocol A (Solvent Exchange) to verify.

Q: Does the cis/trans ratio matter for thermal stability? A: Yes. The trans isomer is generally thermodynamically more stable. If you synthesize a MOF using a mixture, high-temperature activation might force an in-situ isomerization (if the lattice allows), which can crack the crystal. Using a pure isomer (separated via HPLC) is recommended for high-temperature applications.[1]

References

-

Gong, Z. L., et al. (2016).[1] "Tetraphenylethylene-based metal–organic frameworks: synthesis, structure and applications." Dalton Transactions.[1]

-

Supports: Stability limits of TPE ligands in coordination polymers.[1]

-

-

Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.

-

Supports: Mechanism of DMF decomposition and amide formation at high temperatures.[1]

-

-

Mei, J., et al. (2015).[1] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. [1]

- Supports: Mechanism of RIM and thermal quenching of fluorescence in TPE deriv

-

Sigma-Aldrich. "Product Specification: 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid."[1]

Sources

Technical Support Center: Purification of Crude 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid. Here, we address common challenges and provide practical, field-proven solutions to achieve high purity of this important tetraphenylethylene derivative.

Troubleshooting Guide & FAQs

This section is designed to rapidly diagnose and resolve common issues encountered during the purification of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid, is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

-

Causality: The high concentration of impurities can lower the melting point of the mixture. Additionally, if the solution is cooled too rapidly, the molecules do not have sufficient time to orient themselves into a crystal lattice and instead aggregate as an amorphous oil.

-

Solutions:

-

Add more solvent: The immediate remedy is to add more hot solvent to dissolve the oil, then allow the solution to cool more slowly.

-

Solvent System Modification: If adding more solvent is ineffective, consider a mixed-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., DMF or ethanol) in which it is highly soluble, and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.[1]

-

Seed Crystals: Introduce a small, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.

-

Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1]

-

Question 2: After recrystallization, my product is still colored. How can I remove colored impurities?

Answer: The presence of color often indicates highly conjugated or polar impurities.

-

Causality: These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.

-

Solutions:

-

Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% by weight). The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to a significant loss of your product.

-

Column Chromatography: If charcoal treatment is insufficient, column chromatography is a more effective method for separating compounds with different polarities.

-

Column Chromatography Challenges

Question 3: My dicarboxylic acid is streaking on the TLC plate and eluting very slowly from the silica gel column. What is causing this and how can I fix it?

Answer: Carboxylic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of spots on a TLC plate.[2]

-

Causality: The hydrogen bonding between the carboxylic acid groups and the silica gel's stationary phase causes strong adsorption, hindering elution with non-polar or moderately polar solvents.

-

Solutions:

-

Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system (e.g., ethyl acetate/hexane).[2] This protonates the carboxylate groups, reducing their interaction with the silica gel and resulting in sharper bands and improved elution.

-

Reverse-Phase Chromatography: Consider using a C18-functionalized silica gel (reverse-phase chromatography). In this case, a polar mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) is used, and the non-polar backbone of your molecule will interact with the stationary phase. This can often provide excellent separation for polar compounds like dicarboxylic acids.

-

General Purity Concerns

Question 4: My NMR spectrum shows unidentifiable peaks after purification. What are the likely impurities from the synthesis?

Answer: The impurities will depend on the synthetic route. A common method for synthesizing tetraphenylethylene derivatives is the McMurry coupling of two ketone precursors.[3]

-

Potential Impurities from McMurry Coupling:

-

Pinacol byproduct: Incomplete deoxygenation during the McMurry reaction can lead to the formation of a 1,2-diol (pinacol) intermediate. This is a common side product.[4]

-

Unreacted starting material: The ketone precursor (e.g., 4-benzoylbenzoic acid) may be present if the reaction did not go to completion.

-

-

Potential Impurities from Dinitrile Hydrolysis: If your synthesis involves the hydrolysis of a dinitrile precursor, you may have:

-

Amide intermediate: Incomplete hydrolysis can leave behind the corresponding amide.

-

Unreacted dinitrile: The starting dinitrile may still be present.

-

-

Troubleshooting with NMR:

-

Consult reference spectra for your starting materials and potential byproducts.

-

The presence of a broad singlet in the 1H NMR spectrum could indicate the carboxylic acid protons; however, other broad peaks could be from hydroxyl groups of the pinacol byproduct.

-

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying crude 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid that is contaminated with non-polar impurities.

-

Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

-

Inducing Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

-

Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[1]

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

-

Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

-

Separation: Allow the layers to separate. The deprotonated dicarboxylic acid will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean flask.

-

Washing: Wash the organic layer with another portion of the NaHCO₃ solution and combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The purified dicarboxylic acid will precipitate out of the solution.

-

Isolation and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product under vacuum.

Visualized Workflow

Caption: Decision workflow for purification and analysis.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₀O₄ | Sigma-Aldrich |

| Molecular Weight | 420.46 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMF, ethanol | ChemBK |

References

-

Juen, M. A., et al. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

LibreTexts. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 4,4′-(ethane-1,2-diylbis(oxy)) dibenzoic acid (10) in DMSO-d6. Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. Retrieved from [Link]

-

ACS Publications. (2021, September 21). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. Retrieved from [Link]

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

-

AWS. (n.d.). CHAPTER 3. Retrieved from [Link]

-

Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylethylene. Retrieved from [Link]

-

Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

Rsc.org. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

-

UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances Introduction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020, July 29). Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. Retrieved from [Link]

-

PMC. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. Retrieved from [Link]

-

HARVEST. (2022, December 26). The Effect of Diphenylethane Side-chain Substituents on Dibenzocyclohexadiene Formation and their Inhibition of α-Synuclein Agg. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Selective Host-Guest Cocrystallization of Pyridine-Functionalized Tetraphenylethylene with Phthalic Acids and Multicolor Emission of the Cocrystals. Retrieved from [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. Retrieved from [Link]

-

Unknown. (2025, December 15). News - The application and recycling of DMF in pharmaceutical production. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and aggregation-induced emission properties of tetraphenylethylene-based oligomers containing triphenylethylene moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Collected results from the McMurry coupling reactions. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: FTIR Profiling of Carboxylic Acid Functionalized Tetraphenylethylene (TPE-COOH)

Executive Summary

Tetraphenylethylene (TPE) derivatives are the cornerstone of Aggregation-Induced Emission (AIE) technologies.[1][2] Functionalizing TPE with carboxylic acid groups (TPE-COOH) is a critical step for bioconjugation, allowing these luminogens to label proteins, DNA, or cell membranes. However, the success of this functionalization is often ambiguous when relying solely on NMR due to solubility issues in deuterated solvents.

This guide provides an authoritative protocol for validating TPE-COOH synthesis using Fourier Transform Infrared Spectroscopy (FTIR). Unlike fluorescence, which confirms AIE behavior, FTIR provides the structural "fingerprint" necessary to distinguish the final acid product from its ester precursors or unfunctionalized starting materials.

Technical Background: The Vibrational Signature

To interpret the spectrum of TPE-COOH, one must understand the interplay between the hydrophobic TPE core and the hydrophilic carboxyl tails.

-

The TPE Core: Composed of four phenyl rings connected to a central alkene. It is electronically conjugated but sterically crowded, forcing the rings to twist. This propeller shape prevents

- -

The Carboxyl Probe (-COOH): This group introduces a strong dipole moment.[3] In the solid state (where AIEgens are typically used), carboxylic acids form stable hydrogen-bonded dimers. This drastically alters the carbonyl (C=O) stretching frequency compared to free monomers or esters.

Comparative Analysis: TPE-COOH vs. Precursors

The following table synthesizes experimental data to provide a direct comparison between the target molecule (TPE-COOH), its common precursor (TPE-Ester), and the unfunctionalized core (Bare TPE).

Table 1: Characteristic FTIR Peak Assignments

| Functional Group | Vibration Mode | Bare TPE (Precursor) | TPE-Ester (Intermediate) | TPE-COOH (Target) | Diagnostic Note |

| Hydroxyl (-OH) | O-H Stretch | Absent | Absent | 2500–3300 cm⁻¹ | Broad, intense "trough" centered ~3000 cm⁻¹. Overlaps C-H. |

| Carbonyl (C=O) | C=O[3][4] Stretch | Absent | ~1735–1750 cm⁻¹ | 1680–1725 cm⁻¹ | The "Smoking Gun." Shifts lower due to H-bonding dimerization. |

| Aromatic Ring | C-H Stretch | 3020–3080 cm⁻¹ | 3030–3080 cm⁻¹ | 3030–3080 cm⁻¹ | Sharp peaks riding on the shoulder of the broad O-H band. |

| Alkene Core | C=C Stretch | ~1600–1650 cm⁻¹ | ~1600–1650 cm⁻¹ | 1600–1650 cm⁻¹ | Often weak/masked by aromatic ring vibrations. |

| C-O Single Bond | C-O Stretch | Absent | 1200–1300 cm⁻¹ | 1210–1320 cm⁻¹ | Confirms presence of C-O, but less diagnostic than C=O. |

| Mono-sub Benzene | C-H Bend (oop) | 690–760 cm⁻¹ | 690–760 cm⁻¹ | 690–760 cm⁻¹ | Strong peaks (e.g., 695, 745 cm⁻¹) confirming the TPE skeleton. |

Detailed Spectral Analysis[5]

1. The Carbonyl Shift (The Critical Check)

The most definitive evidence of successful hydrolysis (Ester

-

Ester Precursor: Appears at 1735–1750 cm⁻¹ .

-

Carboxylic Acid: Appears at 1680–1725 cm⁻¹ .

-

Mechanism:[2] In the solid state, TPE-COOH molecules form centrosymmetric dimers via hydrogen bonding between the C=O of one molecule and the O-H of another. This weakens the C=O bond order, lowering the vibration frequency. If you see a peak at 1740 cm⁻¹, your hydrolysis is incomplete.

2. The Hydroxyl "Ghost"

The O-H stretch in carboxylic acids is unique. Unlike the sharp peak of free alcohols, it forms a very broad, ragged band from 2500 to 3300 cm⁻¹.

-

Observation: This band often looks like a distorted baseline. It creates a "V" shape that swallows the sharp aromatic C-H stretches at 3050 cm⁻¹.

-

Validation: If the region >3000 cm⁻¹ is flat, you have a salt (carboxylate, -COO⁻) or an ester, not the free acid.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that spectral artifacts do not lead to false positives.

Step 1: Sample Preparation (The "Dry" Rule)

Carboxylic acids are hygroscopic. Moisture absorbs strongly at 3400 cm⁻¹ (broad), which can be confused with the O-H of the acid.

-

Method: Vacuum dry the TPE-COOH sample at 40°C for 4 hours before analysis.

-

Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture uptake from KBr.

Step 2: Synthesis Verification Logic

Use the following logic flow to determine the status of your reaction.

Figure 1: Decision tree for validating TPE-COOH synthesis via FTIR spectral analysis.

Step 3: Synthesis Pathway Visualization

Understanding where the peaks originate requires mapping the chemical transformation.

Figure 2: Spectral evolution during the synthesis of TPE-COOH from halogenated precursors.

Troubleshooting & Common Artifacts

-

The "Salt" Trap: If you treat TPE-Ester with NaOH but fail to acidify (protonate) the final product completely, you will isolate the carboxylate salt (TPE-COO⁻Na⁺).

-

FTIR Symptom: The C=O peak at 1700 cm⁻¹ disappears.[5] Instead, you see two new bands: asymmetric stretching (~1550–1610 cm⁻¹) and symmetric stretching (~1400 cm⁻¹) .

-

Fix: Re-acidify with dilute HCl to pH 2 and extract.

-

-

Solvent Contamination: TPE derivatives often trap solvents like DMF or THF in their crystal lattice.

-

DMF Peak: Look for a sharp amide peak at 1660 cm⁻¹ which can mimic the acid carbonyl.

-

Fix: Dry under high vacuum at >60°C or perform proton NMR to quantify solvent residue.

-

References

-

Gomez-Durán, C. F. A., et al. (2022). Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. Royal Society Open Science.[6] Link

-

Nandjan, P. C., et al. (2022). Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties. PMC (PubMed Central). Link

-

ThermoFisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (General reference for C=O and O-H assignments).

Sources

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels [frontiersin.org]

- 3. azooptics.com [azooptics.com]

- 4. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles | MDPI [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Validating porosity and surface area of MOFs synthesized with CAS 1002339-79-8

An In-Depth Technical Guide to the Validation of Porosity and Surface Area in DUT-5 (CAS 1002339-79-8)

For researchers, scientists, and drug development professionals, the synthesis of a Metal-Organic Framework (MOF) is only the beginning. The true value of these highly porous materials lies in their vast internal surface area and accessible pore volume, properties that must be rigorously validated to ensure performance in applications ranging from gas storage to catalysis and drug delivery. This guide provides a comprehensive, technically-grounded framework for the characterization of DUT-5 (also known as MOF-205), an aluminum-based MOF synthesized with 2,2'-bipyridine-5,5'-dicarboxylic acid.

We will move beyond simple procedural lists to explain the causality behind each experimental step, ensuring a self-validating workflow. By comparing the expected properties of DUT-5 with other benchmark MOFs, this guide offers the critical context needed for material evaluation and selection.

The Imperative of Multi-Faceted Validation